molecular formula C15H13N5O3 B2955599 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1797680-50-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2955599
CAS No.: 1797680-50-2
M. Wt: 311.301
InChI Key: HBCHTXULIGWQKP-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising an imidazo[1,2-b]pyrazole core linked via an ethyl group to a 5-(furan-2-yl)isoxazole-3-carboxamide moiety.

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-15(11-10-13(23-18-11)12-2-1-9-22-12)16-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-10H,5-6H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCHTXULIGWQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Imidazo[1,2-b]pyrazole Synthesis: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Furan-2-ylisoxazole Synthesis: This involves the formation of the isoxazole ring, often through a 1,3-dipolar cycloaddition reaction.

    Coupling Reaction: The final step involves coupling the imidazo[1,2-b]pyrazole and furan-2-ylisoxazole moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole ring, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

a) N-(2-(1H-Pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 943820-93-7)
  • Structural Difference : Replaces the imidazo[1,2-b]pyrazole with a simpler pyrazole ring.
  • Molecular Formula : C₁₃H₁₂N₄O₃ (MW 272.26) vs. the target compound’s imidazo-fused system.
  • Storage at 2–8°C suggests stability concerns shared with the target compound .
b) 5-(Furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS 2034521-04-3)
  • Structural Difference : Incorporates a 1,2,4-oxadiazole linker and 1-methylpyrazole instead of imidazo-pyrazole.
  • Molecular Formula : C₁₅H₁₂N₆O₄ (MW 340.29).
  • Implications : The oxadiazole linker may improve metabolic stability compared to the ethyl linker in the target compound. However, the higher molecular weight could limit bioavailability .

Modifications in the Isoxazole-Furan Domain

a) Ranitidine-Related Compounds
  • Example: Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide).
  • Comparison: Shares a furan moiety but lacks the isoxazole-carboxamide group. The dimethylamino group in ranitidine derivatives enhances H₂ receptor antagonism, whereas the target compound’s furan-isoxazole system may favor kinase inhibition .
b) 5-(Furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034531-36-5)
  • Structural Difference : Replaces the ethyl-imidazo-pyrazole with a triazolo-pyridine-oxadiazole system.
  • Molecular Formula : C₁₈H₁₃N₇O₄ (MW 391.3).
  • However, the larger structure may reduce cell permeability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups Stability Notes
Target Compound Not Provided Imidazo-pyrazole, ethyl linker Likely requires cold storage*
N-(2-(1H-Pyrazol-1-yl)ethyl) analog 272.26 Pyrazole, ethyl linker Stable at 2–8°C
Oxadiazole-Pyrazole analog (CAS 2034521-04-3) 340.29 Oxadiazole, 1-methylpyrazole No stability data
Triazolo-Pyridine analog (CAS 2034531-36-5) 391.3 Triazolo-pyridine, oxadiazole No stability data

*Inferred from analogs with similar substituents .

Key Research Findings and Gaps

  • Synthetic Challenges: notes temporary unavailability of the pyrazole analog, hinting at possible synthesis difficulties for the target compound .
  • Data Gaps : Melting points, solubility, and in vitro efficacy data are absent for most analogs, limiting direct comparisons.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an imidazo[1,2-b]pyrazole moiety with an isoxazole and a furan ring. The molecular formula is C14H14N4O3C_{14}H_{14}N_{4}O_{3}, and its molecular weight is approximately 286.29 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O₃
Molecular Weight286.29 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It has been observed that similar compounds can bind to multiple receptors, leading to altered cellular responses.
  • Biochemical Pathways : The compound's structure suggests potential interactions with pathways related to cancer progression and neurodegenerative diseases.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Some studies have reported that imidazo[1,2-b]pyrazole derivatives can inhibit tumor cell growth.
  • Antimicrobial Properties : There is evidence suggesting that these compounds may possess antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects :
    • A study demonstrated that imidazo[1,2-b]pyrazole derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Research on Neuroprotective Properties :
    • Another study highlighted the neuroprotective effects of imidazo[1,2-b]pyrazole derivatives in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved cognitive function in animal models.
  • Antimicrobial Activity Assessment :
    • A recent investigation evaluated the antimicrobial efficacy of various imidazo[1,2-b]pyrazole compounds against drug-resistant bacterial strains, showing promising results in inhibiting bacterial growth.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Solubility : The solubility in aqueous media is a significant factor influencing bioavailability.
  • Metabolism : Studies suggest that metabolic pathways involving cytochrome P450 enzymes may play a role in the compound's pharmacokinetics.

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